molecular formula C4H4BrN3O2 B2679628 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1514615-46-3

5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2679628
CAS No.: 1514615-46-3
M. Wt: 205.999
InChI Key: YLECHTFIXMMMJQ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5, a methyl group at position 1, and a carboxylic acid group at position 2. This structure imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its bromine substituent enhances electrophilicity, while the methyl group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

5-bromo-1-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-8-4(5)6-2(7-8)3(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECHTFIXMMMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane . The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

    Purification: Crystallization or column chromatography

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bromination: Using bromine or NBS in a large reactor.

    Purification: Employing industrial-scale crystallization or distillation techniques.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

    Substitution: Formation of 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Coupling: Formation of coupled triazole products with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has been explored for its potential in drug development due to its ability to interact with various biological targets.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of bacteria and fungi. In vitro studies have shown that it effectively targets Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, making it a candidate for new antimicrobial agents .
  • Anticancer Potential : Similar triazole derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, studies indicate that derivatives can induce apoptosis in breast cancer cells at micromolar concentrations.

Agricultural Applications

The compound is also utilized in agriculture as a component of agrochemicals:

  • Fungicides : Its antifungal properties make it suitable for developing fungicides that protect crops from fungal infections.
  • Herbicides : Research suggests that triazole derivatives can inhibit specific enzymes in plants, potentially leading to the development of selective herbicides .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds:

  • Building Block for Drug Design : Its structure allows for modifications that can lead to new compounds with enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics, suggesting potential applications in treating resistant infections.

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of triazole compounds. Researchers synthesized several derivatives and tested their effects on human breast cancer cells (MDA-MB-231). The findings revealed significant cell death and morphological changes at low concentrations, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its activity:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, binding to receptor sites, or interaction with DNA/RNA.

The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

3-Bromo-1-methyl-1H-1,2,4-triazole
  • Structural Difference : Bromine at position 3 instead of 3.
  • Impact : Reduced similarity (0.79 vs. 0.85 for the 5-bromo isomer) due to altered electronic distribution and steric hindrance near the carboxylic acid group .
  • Applications : Less studied in medicinal chemistry compared to the 5-bromo derivative, likely due to weaker binding in enzyme active sites.
5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid
  • Structural Difference : Lacks the methyl group at position 1.
  • Impact : Lower lipophilicity and reduced metabolic stability compared to the methylated analogue. The absence of the methyl group may increase susceptibility to enzymatic degradation .
Ethyl 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
  • Structural Difference : Carboxylic acid replaced by an ethyl ester.
  • Impact : Enhanced cell permeability due to esterification, making it a prodrug candidate. The ester group can be hydrolyzed in vivo to release the active carboxylic acid .

Functional Group Modifications

5-Amino-1,2,4-triazole-3-carboxylic Acid
  • Structural Difference: Amino group at position 5 instead of bromine.
  • Impact: The amino group introduces hydrogen-bonding capability, improving interactions with biological targets like kinases. However, it reduces electrophilicity, limiting use in electrophile-driven reactions .
1-(Trinitromethyl)-1H-1,2,4-triazole-3-carboxylic Acid
  • Structural Difference : Trinitromethyl group at position 1.
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid
  • Structural Difference : Phenyl and pyridyl substituents instead of bromine and methyl.
  • Impact : Enhanced aromatic stacking interactions, improving binding to cyclooxygenase-2 (COX-2) and anti-inflammatory activity (IC₅₀ values < 10 µM in some derivatives) .

Key Findings :

  • Electron-Withdrawing Groups (Br, Cl) : Enhance binding to kinases (e.g., CDK2/cyclin A) by stabilizing charge interactions .
  • Aromatic Substituents (Ph, pyridyl) : Improve COX-2 selectivity and anti-inflammatory potency .
  • Methyl Group : Increases metabolic stability and lipophilicity, critical for oral bioavailability .

Physicochemical Properties

Property 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid 5-Amino-1,2,4-triazole-3-carboxylic Acid Ethyl Ester Derivative
Molecular Weight (g/mol) ~235.05 128.09 234.05
LogP (Predicted) 1.2–1.5 -0.3 2.1
Solubility (Water) Moderate High Low
Metabolic Stability High (due to methyl) Low Moderate

Biological Activity

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, characterized by its unique structure which includes a bromine atom and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its diverse biological activities.

  • Molecular Formula : C4H4BrN3O2
  • Molecular Weight : 206.00 g/mol
  • CAS Number : 1514615-46-3
  • Structure : The compound features a triazole ring, which is known for its ability to interact with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its applications in cancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli40 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines:

Cancer Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

The mechanism of action appears to involve the inhibition of DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in metabolic pathways, inhibiting their function.
  • DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of various triazole derivatives, including this compound. The results indicated that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Study on Anticancer Properties

Another research project focused on the anticancer properties of this triazole derivative. The findings revealed that treatment with this compound led to significant reductions in cell viability across several cancer cell lines. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of the triazole core using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) in solvents such as DMF or THF is common. Optimization involves adjusting stoichiometry, reaction time, and catalysts (e.g., Lewis acids like Sc(OTf)₃) to improve yield . Statistical design of experiments (DoE), such as factorial designs, can systematically evaluate variables like temperature, solvent polarity, and reagent ratios to minimize trial-and-error approaches .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, triazole ring vibrations) .
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~3.5 ppm, bromine-induced deshielding) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 192.97 for C₄H₄BrN₃O₂) .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : The compound is sensitive to moisture and light. Store in amber glass vials under inert gas (N₂/Ar) at −20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways, using HPLC to monitor byproducts like de-brominated analogs .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases) to prioritize in vitro assays .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • X-ray crystallography : Resolve ambiguous NMR/IR assignments by confirming solid-state structure .
  • Isotopic labeling : Trace unexpected byproducts (e.g., bromine migration) during synthesis .
  • Meta-analysis : Compare literature data across solvents/pH conditions to identify outliers or systematic errors .

Q. How can this compound be functionalized for targeted drug discovery applications?

  • Methodological Answer : Modify the carboxylic acid group via amidation (e.g., EDC/HOBt coupling) or esterification. For example, coupling with 4-methoxyphenylamine generates analogs with enhanced lipophilicity for bioavailability studies . Monitor regioselectivity using 2D NMR (e.g., NOESY) to confirm substitution at N1 vs. N2 positions .

Q. What are the environmental and safety risks associated with this compound?

  • Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity) to assess aquatic hazards. Use PPE (gloves, fume hood) during handling due to potential respiratory irritation (H335 hazard code). Waste disposal should follow halogenated organic waste protocols .

Key Notes

  • Focus on peer-reviewed synthesis protocols (e.g., Russian Journal of Bioorganic Chemistry) for reproducibility .
  • Advanced methodologies (DoE, DFT) streamline research and reduce resource waste .

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